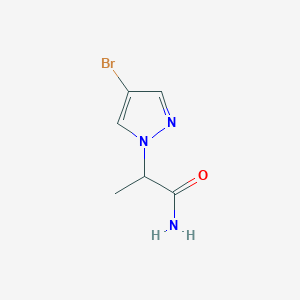
1-(5-メチル-1,2-オキサゾール-4-カルボニル)ピペラジン塩酸塩
概要
説明
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 5-methyl-1,2-oxazole-4-carbonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride has a wide range of scientific research applications, including:
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride. For instance, due to its polar nature, this compound exhibits high hygroscopicity and will readily absorb moisture from the surrounding environment. This could potentially affect the stability and efficacy of the compound.
生化学分析
Biochemical Properties
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the coupling reaction between 5-methyl-1,2-oxazole-4-carboxylic acid and piperazine. The nature of these interactions involves the formation of an intermediate compound, which is subsequently treated with hydrochloric acid to yield 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride.
Cellular Effects
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux, which can lead to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride involves its binding interactions with specific biomolecules . It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as well as its interactions with other biomolecules .
準備方法
The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 5-methyl-1,2-oxazole-4-carbonyl chloride with piperazine in the presence of a base such as triethylamine.
Reaction Conditions: The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
類似化合物との比較
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperazine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
特性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-7-8(6-11-14-7)9(13)12-4-2-10-3-5-12;/h6,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOZNABENEVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-26-6 | |
| Record name | Methanone, (5-methyl-4-isoxazolyl)-1-piperazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)


![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)



![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)




